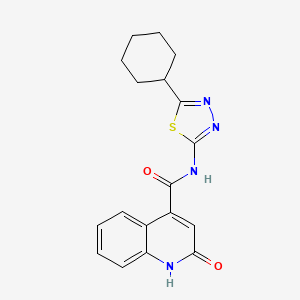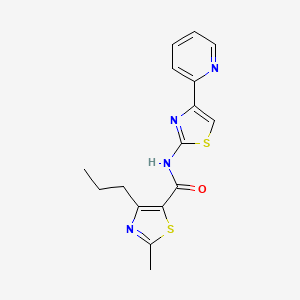![molecular formula C20H25N5O3 B11008532 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11008532.png)
3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features an intriguing structure, combining imidazole and pyrazole moieties. Let’s break it down:
-
Imidazole: : A five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It’s amphoteric, displaying both acidic and basic properties. Imidazole serves as a core component in natural products like histidine, purine, and DNA structures.
-
Pyrazole: : Another five-membered heterocyclic ring, containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their diverse biological activities.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction processes could modify the imidazole or pyrazole rings.
Substitution: Substituents on the aromatic rings may be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkoxides).
Major Products:: The specific products depend on the reaction conditions and substituents present. Variations in the imidazole and pyrazole rings lead to diverse derivatives.
Scientific Research Applications
This compound’s versatility extends across scientific domains:
Chemistry: As a building block for novel molecules.
Biology: Potential bioactive properties.
Medicine: Investigated for therapeutic applications.
Industry: Used in drug development and materials science.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Unfortunately, detailed mechanisms remain elusive.
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]-N-(2-pyrazol-1-ylethyl)propanamide |
InChI |
InChI=1S/C20H25N5O3/c1-14(2)15-4-6-16(7-5-15)25-19(27)17(23-20(25)28)8-9-18(26)21-11-13-24-12-3-10-22-24/h3-7,10,12,14,17H,8-9,11,13H2,1-2H3,(H,21,26)(H,23,28) |
InChI Key |
FXKSSPYHRIEHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-phenylacetamide](/img/structure/B11008461.png)

![6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11008481.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11008488.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11008493.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11008500.png)

![N-[1H-benzimidazol-2-yl(phenyl)methyl]furan-2-carboxamide](/img/structure/B11008507.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11008513.png)
![1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline](/img/structure/B11008521.png)
![methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11008529.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11008535.png)
